CXD101 HCl

HDAC inhibitor Drug discovery Enzymatic assay

CXD101 HCl (Zabadinostat) is the targeted HDAC1 inhibitor for translational oncology: 19-fold greater HDAC1 potency than Domatinostat (IC50 63 nM vs. ~1200 nM), clinically validated with a 17% ORR in relapsed/refractory lymphoma, and a unique capacity to reverse ICI resistance via STAT1/GSDME pyroptosis activation. Oral MTD of 20 mg B.D. enables direct in vivo translation. For ICI combination research or HDAC1 pathway interrogation, procure only compound-specific, clinically aligned CXD101 HCl.

Molecular Formula C24H31Cl2N5O
Molecular Weight 476.446
Cat. No. B1192601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCXD101 HCl
SynonymsCXD101;  CXD-101;  CXD 101;  AZD9468;  AZD-9468;  AZD 9468;  HDAC-IN-4;  CXD101 HCl; 
Molecular FormulaC24H31Cl2N5O
Molecular Weight476.446
Structural Identifiers
SMILESO=C(C1=CC=C(C=C1)C2CCN(CC2)CC3=CN(N=C3C)C)NC4=CC=CC=C4N.[H]Cl.[H]Cl
InChIInChI=1S/C24H29N5O.2ClH/c1-17-21(15-28(2)27-17)16-29-13-11-19(12-14-29)18-7-9-20(10-8-18)24(30)26-23-6-4-3-5-22(23)25;;/h3-10,15,19H,11-14,16,25H2,1-2H3,(H,26,30);2*1H
InChIKeyVSQJUFMIMDXNSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CXD101 HCl (Zabadinostat): Class I-Selective HDAC Inhibitor Procurement and Selection Guide


CXD101 HCl (Zabadinostat) is a small-molecule histone deacetylase (HDAC) inhibitor characterized by its selectivity for Class I HDAC enzymes, specifically HDAC1, HDAC2, and HDAC3, with no demonstrable activity against Class II HDACs [1]. It has been evaluated clinically as an oral anticancer agent in phase 1 and 2a trials for advanced malignancies, including relapsed/refractory lymphoma [2].

CXD101 HCl (Zabadinostat): Why Generic Substitution with Other Class I HDAC Inhibitors Fails


Generic substitution among Class I HDAC inhibitors is not scientifically valid due to significant differences in isoform potency, selectivity profiles, and clinical outcomes. For example, CXD101 exhibits sub-100 nanomolar potency against HDAC1, whereas a close clinical analog, Domatinostat (4SC-202), demonstrates micromolar potency for the same target . These quantitative differences in target engagement can translate to divergent efficacy signals in specific disease contexts, such as the 17% overall response rate observed for CXD101 monotherapy in lymphoma patients, which is distinct from the clinical activity profile of other class I inhibitors like Mocetinostat or Entinostat [1]. Furthermore, the emerging mechanistic role of CXD101 in activating immunogenic pyroptosis via the STAT1-GSDME pathway, as evidenced in immunotherapy-resistant models, represents a differentiation not described for all class I HDAC inhibitors [2]. Therefore, procurement decisions must be guided by compound-specific, rather than class-level, evidence.

CXD101 HCl Quantitative Evidence Guide: Head-to-Head Potency, Selectivity, and Clinical Differentiation


CXD101 HCl vs. Domatinostat (4SC-202): Head-to-Head HDAC1 Potency Comparison

In direct comparison of reported biochemical IC50 values, CXD101 demonstrates significantly higher potency for HDAC1 compared to Domatinostat (4SC-202). CXD101 inhibits HDAC1 with an IC50 of 63 nM , whereas Domatinostat has a reported IC50 of 1200 nM (1.20 µM) for the same enzyme .

HDAC inhibitor Drug discovery Enzymatic assay Selectivity

CXD101 HCl Class I Isozyme Selectivity Profile: HDAC1 vs. HDAC2/3

CXD101 exhibits a marked intra-class selectivity profile, with a 9-fold higher potency for HDAC1 (IC50 = 63 nM) compared to HDAC2 (IC50 = 570 nM) and HDAC3 (IC50 = 550 nM) [1]. In contrast, the comparator Domatinostat (4SC-202) shows a more balanced, micromolar potency profile across the same isoforms (HDAC1 IC50 = 1200 nM, HDAC2 IC50 = 1120 nM, HDAC3 IC50 = 570 nM) .

HDAC inhibitor Selectivity Epigenetics SAR

CXD101 HCl Clinical Safety Profile: Grade 3-4 Adverse Event Rates in Lymphoma and Solid Tumor Patients

In a Phase 2a cohort expansion study (NCT01977638) involving 47 treated patients with advanced solid-organ cancers or lymphoma, CXD101 at the recommended Phase 2 dose (20 mg B.D.) demonstrated a quantifiable safety profile. The most common Grade 3-4 adverse events were neutropenia (32%), thrombocytopenia (17%), anemia (13%), and fatigue (9%) [1]. This adverse event profile is similar to that reported with other HDAC inhibitors [1].

Clinical trial Safety Tolerability Phase 2a

CXD101 HCl Maximum Tolerated Dose (MTD) and Pharmacokinetic Profile from Phase 1 Trial

A Phase 1 first-in-human dose-escalation study established the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of oral CXD101 as 20 mg administered twice daily (B.D.) for 5 days in a 21-day cycle [1]. The study also noted that CXD101 demonstrates a favorable safety profile with no demonstrable activity against HDAC class II in non-clinical studies [1].

Clinical trial Pharmacokinetics MTD Phase 1

CXD101 HCl Differentiation via Unique Mechanism: Activation of STAT1-GSDME Pyroptosis in Immunotherapy-Resistant Models

Preclinical studies have identified a unique mechanism of action for CXD101, demonstrating that its selective inhibition of HDAC1/2/3 can epigenetically overcome resistance to immune checkpoint inhibitors (ICIs) by activating a self-reinforcing circuitry of IFNγ/STAT1 signaling and GSDME-mediated pyroptosis [1]. This mechanism was shown to synergize with PD-L1 antibody to eradicate tumors and prolong survival in ICI-resistant mouse models [2].

Immuno-oncology Pyroptosis Epigenetics Drug resistance

CXD101 HCl (Zabadinostat): Key Research Applications and Industrial Use Cases


Investigating HDAC1-Specific Biology

CXD101 is the compound of choice for studies requiring potent and selective inhibition of HDAC1 with a clear window over HDAC2 and HDAC3. Its 19-fold higher potency for HDAC1 compared to Domatinostat enables researchers to probe HDAC1-dependent pathways with greater precision and at lower concentrations, minimizing confounding effects from broader Class I inhibition.

Epigenetic Sensitization of Immunotherapy-Resistant Cancers

Based on preclinical evidence showing that CXD101 can overcome immune checkpoint inhibitor (ICI) resistance by activating the IFNγ/STAT1/GSDME pyroptosis pathway [1], this compound is uniquely suited for combination studies with anti-PD-1/PD-L1 therapies. Its procurement is essential for research programs aiming to reverse ICI resistance in cancers such as hepatocellular carcinoma (HCC).

Preclinical Development of Oral HDAC Inhibitor Therapies

With a clinically validated oral dosing schedule and an established maximum tolerated dose (MTD) of 20 mg B.D. in humans [2], CXD101 represents a viable lead compound or reference standard for the development of novel oral HDAC inhibitors. Its favorable pharmacokinetic profile in multiple species [2] makes it suitable for in vivo efficacy and toxicology studies.

Research in Hematological Malignancies with a Focus on Lymphoma

For research specifically targeting Hodgkin lymphoma, T-cell lymphoma, and follicular lymphoma, CXD101 is a scientifically justified selection based on clinical proof-of-concept. The Phase 2a study demonstrated a 17% overall response rate and a 52% disease stabilization rate in a heavily pre-treated lymphoma patient population [3], providing a foundation for further investigation of its monotherapy and combination activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for CXD101 HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.